REACTION_CXSMILES
|
C([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)CCC.C(O[C:16](=[O:18])[CH3:17])(=O)C>O>[CH3:11][CH2:5][CH2:6][CH2:7][CH2:17][C:16]([NH:9][C:8]1[CH:7]=[CH:6][CH:5]=[CH:11][CH:10]=1)=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
410 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added all at once
|
Type
|
CUSTOM
|
Details
|
rose spontaneously to 45° C.
|
Type
|
TEMPERATURE
|
Details
|
Slow cooling
|
Type
|
FILTRATION
|
Details
|
filtration, and overnight air
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC(=O)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |